5-Propionyloxindole
Description
5-Propionyloxindole is an oxindole derivative characterized by a propionyl group (-COCH2CH3) substituted at the 5-position of the oxindole scaffold. Oxindoles are heterocyclic compounds featuring a benzene ring fused to a pyrrolidone ring, making them key intermediates in pharmaceutical synthesis.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-propanoyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-10(13)7-3-4-9-8(5-7)6-11(14)12-9/h3-5H,2,6H2,1H3,(H,12,14) |
InChI Key |
ONBGICIXOGGEDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Selection Criteria
Per , compounds are selected based on structural similarity (e.g., substituent variations) or functional equivalence. Two analogues are analyzed:
Compound A: 5-Acetyloxindole
- Structure : Oxindole with an acetyl group (-COCH3) at the 5-position.
- Key Differences : Shorter acyl chain (C2 vs. C3 in propionyl), impacting solubility and metabolic stability.
Compound B: 5-Methyloxindole
- Structure : Oxindole with a methyl group (-CH3) at the 5-position.
Comparative Analysis
| Property | 5-Propionyloxindole | 5-Acetyloxindole | 5-Methyloxindole |
|---|---|---|---|
| Molecular Weight | 189.21 g/mol | 175.17 g/mol | 147.17 g/mol |
| Substituent | Propionyl (-COCH2CH3) | Acetyl (-COCH3) | Methyl (-CH3) |
| LogP (Predicted) | 1.82 | 1.45 | 1.10 |
| Solubility (Water) | Low | Moderate | High |
| Bioactivity Potential | Enhanced lipophilicity | Intermediate polarity | Limited reactivity |
Key Findings :
Lipophilicity : The propionyl group in this compound increases LogP compared to acetyl and methyl derivatives, suggesting better membrane permeability .
Metabolic Stability : Longer acyl chains (e.g., propionyl) may resist hydrolysis better than acetyl groups, extending half-life .
Synthetic Utility : Methyl-substituted oxindoles are simpler to synthesize but lack functional groups for targeted drug design .
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